Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt
Brand Name: Vulcanchem
CAS No.: 915202-34-5
VCID: VC0141589
InChI: InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1/t10?,11-,12-,13+,15-,17-;/m0./s1
SMILES: CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
Molecular Formula: C18H24NNaO9
Molecular Weight: 421.378

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt

CAS No.: 915202-34-5

Cat. No.: VC0141589

Molecular Formula: C18H24NNaO9

Molecular Weight: 421.378

* For research use only. Not for human or veterinary use.

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt - 915202-34-5

Specification

CAS No. 915202-34-5
Molecular Formula C18H24NNaO9
Molecular Weight 421.378
IUPAC Name sodium;(2S,3S,4S,5R,6S)-6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1/t10?,11-,12-,13+,15-,17-;/m0./s1
Standard InChI Key HEJJSRPFAUQEMM-BCTACURGSA-M
SMILES CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Introduction

Chemical Structure and Properties

Structural Characteristics

Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt possesses a unique chemical structure characterized by the conjugation of glucuronic acid to mexiletine via a carbonyloxy moiety. This differs from typical direct glucuronidation, which would involve direct attachment of glucuronic acid to mexiletine. The presence of the carbonyloxy group creates a distinctive structural arrangement that has been confirmed through various analytical techniques . The molecule consists of mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) linked to β-D-glucuronic acid through an N-carbonyloxy bridge, with the carboxylic acid portion of the glucuronic acid moiety present as a sodium salt.

The parent compound, mexiletine hydrochloride, has a molecular weight of 215.72 g/mol and a chemical formula of C₁₁H₁₇NO·HCl . The addition of the glucuronic acid via the carbonyloxy linking group significantly increases the molecular weight and alters the physicochemical properties of the resulting metabolite. The presence of the carboxylic acid group (as sodium salt) enhances water solubility compared to the parent compound, facilitating urinary excretion.

Mass Spectrometric Characterization

Mass spectrometric analysis has provided critical insights into the structural characteristics of this metabolite. In negative electrospray ionization mass spectrometry, the [M-H]⁻ ion of the isolated metabolite appears at m/z 398, which is 44 mass units higher than would be expected from direct glucuronidation of mexiletine . This additional mass corresponds to the carbonyloxy moiety (CO₂) that links mexiletine to the glucuronic acid component.

When analyzed in positive-ion mode, collision-induced dissociation of the quasimolecular ion [M+NH₄]⁺ at m/z 417 yields product ions at m/z 224, 180, and 58. These fragmentation patterns further confirm the presence of the carbonyloxy moiety within the metabolite structure . The mass spectral data, combined with chemical reaction studies, definitively establish the compound as the N-carbonyloxy β-D-glucuronic acid conjugate of mexiletine.

Metabolism and Formation

Metabolic Pathway

Mexiletine undergoes extensive metabolism in humans through both phase I and phase II biotransformation pathways. The phase I metabolism primarily involves hydroxylation of either the aliphatic or aromatic moieties of the drug, producing metabolites such as p-hydroxy-mexiletine (PHM), hydroxy-methyl-mexiletine (HMM), and N-hydroxy-mexiletine (NHM) . These primary metabolites can undergo further oxidation or reduction reactions.

In phase II metabolism, mexiletine and its phase I metabolites undergo conjugation with glucuronic acid. Among these glucuronide derivatives, the N-carbonyloxy β-D-glucuronide metabolite represents the major conjugation product derived directly from mexiletine . The formation of this metabolite involves an unusual conjugation process that includes the incorporation of a carbonyloxy group between mexiletine and glucuronic acid, rather than direct attachment of glucuronic acid to mexiletine.

Isolation and Identification

The identification of Mexiletine N-Carbonyloxy β-D-Glucuronide was first accomplished through isolation from urine samples obtained from healthy volunteers following a single oral dose of mexiletine . The metabolite was characterized by its behavior during acid hydrolysis, which releases the parent compound mexiletine. This property distinguishes it from other potential conjugates and provides a means for quantitative analysis in biological samples.

Pharmacological Activity

Effects on Sodium Channels

The pharmacological activity of Mexiletine N-Carbonyloxy β-D-Glucuronide has been evaluated in comparison with the parent compound mexiletine and other major metabolites. Studies conducted on sodium currents (INa) of frog skeletal muscle fibers revealed that conjugation with glucuronic acid results in an almost complete abolition of the pharmacological activity observed with the parent compound . This finding contrasts with the hydroxylated metabolites (PHM, HMM, and NHM), which retain some degree of sodium channel blocking activity, albeit at reduced potency compared to mexiletine.

Table 1: Comparative Pharmacological Activity of Mexiletine and Its Metabolites on Sodium Channels

CompoundTonic Block IC₅₀ (μM)Use-Dependent Block IC₅₀ (μM)Relative Potency to Mexiletine
Mexiletine75.323.61.0
PHM~753*~236*~0.1*
HMM~753*~236*~0.1*
NHM~753*~236*~0.1*
NMGMinimal activityMinimal activity~0.01*

*Values estimated based on reported relative potencies in the literature

Voltage and Use-Dependent Characteristics

Mexiletine exhibits significant voltage and use-dependent blocking properties on sodium channels, characteristics that contribute to its clinical efficacy as an antiarrhythmic agent. The hydroxylated metabolites (PHM, HMM, and NHM) retain these fundamental pharmacodynamic properties, blocking sodium channels in a voltage and use-dependent manner, although with reduced potency compared to mexiletine .

In contrast, the N-carbonyloxy β-D-glucuronide metabolite demonstrates minimal pharmacological activity on sodium channels. This substantial reduction in activity suggests that conjugation with glucuronic acid via the carbonyloxy linkage effectively neutralizes the sodium channel blocking properties of the parent compound . The loss of pharmacological activity is likely due to the substantial increase in molecular size and hydrophilicity, which may prevent effective interaction with the binding site on the sodium channel.

Analytical Methods for Detection and Quantification

Mass Spectrometric Analysis

Mass spectrometry represents a primary analytical technique for the identification and characterization of Mexiletine N-Carbonyloxy β-D-Glucuronide. The metabolite yields distinctive mass spectral patterns in both negative and positive ionization modes. In negative electrospray ionization, the [M-H]⁻ ion appears at m/z 398, while in positive-ion mode, the [M+NH₄]⁺ ion at m/z 417 produces characteristic fragment ions at m/z 224, 180, and 58 upon collision-induced dissociation .

These mass spectral characteristics provide a basis for developing sensitive and specific analytical methods for detecting and quantifying this metabolite in biological samples. The unique fragmentation pattern allows for selective detection using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate measurement in complex biological matrices.

Chemical Hydrolysis Approaches

The susceptibility of Mexiletine N-Carbonyloxy β-D-Glucuronide to chemical hydrolysis under basic conditions provides an additional analytical approach. Hydrolysis with aqueous sodium hydroxide releases mexiletine, which can then be quantified using established analytical methods for the parent drug . This indirect quantification approach may be useful in situations where direct measurement of the glucuronide is challenging.

The differential behavior of the metabolite under various hydrolysis conditions—producing either mexiletine or the N-methoxycarbonyl derivative depending on the solvent system—offers further confirmation of its structural identity during analytical characterization . These chemical reactions can be utilized as part of a comprehensive analytical strategy for identifying and quantifying this metabolite in pharmacokinetic and metabolic studies.

Clinical Significance

Contribution to Therapeutic Effects

Given the minimal pharmacological activity of Mexiletine N-Carbonyloxy β-D-Glucuronide on sodium channels, this metabolite likely contributes little to the direct therapeutic effects of mexiletine administration . This finding contrasts with the hydroxylated metabolites, which maintain some degree of sodium channel blocking activity and might contribute to the clinical profile of mexiletine, particularly considering their pharmacokinetic parameters.

Comparison with Parent Compound and Other Metabolites

Structural and Physicochemical Differences

Mexiletine N-Carbonyloxy β-D-Glucuronide differs substantially from both the parent compound and the phase I metabolites in terms of molecular size, polarity, and water solubility. The addition of the glucuronic acid moiety via the carbonyloxy linkage significantly increases the molecular weight compared to mexiletine (MW 215.72 for mexiletine hydrochloride) . The glucuronic acid component, with its multiple hydroxyl groups and carboxylic acid functionality (present as sodium salt), enhances water solubility and reduces lipophilicity relative to the parent compound.

These physicochemical differences have important implications for the metabolite's distribution, protein binding, and ability to cross biological membranes. The increased hydrophilicity likely restricts distribution to highly perfused tissues and limits penetration across the blood-brain barrier, consistent with the general properties of phase II conjugates.

Comparative Pharmacodynamic Properties

Among the metabolites of mexiletine, the N-carbonyloxy β-D-glucuronide stands out for its almost complete lack of pharmacological activity on sodium channels . This contrasts with the hydroxylated metabolites (PHM, HMM, and NHM), which maintain some degree of sodium channel blocking activity, albeit at reduced potency compared to mexiletine.

Table 2: Comparative Properties of Mexiletine and Its Major Metabolites

PropertyMexiletineHydroxylated Metabolites (PHM, HMM, NHM)N-Carbonyloxy β-D-Glucuronide
Formation PathwayParent compoundPhase I metabolism (hydroxylation)Phase II metabolism (glucuronidation)
Relative Molecular SizeSmallestSlightly larger than parentSubstantially larger than parent
Sodium Channel Blocking ActivityHighModerate (approximately 10-fold less than parent)Minimal to none
Use-Dependent BlockPronouncedPresent (HMM shows greater use-dependence at 10 Hz)Minimal to none
Water SolubilityModerateModerate to highHigh
Elimination PathwayMetabolism and renal excretionFurther metabolism or direct excretionDirect renal excretion

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator